C11H13F13OSi

Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

CAS No.: 94237-08-8

Cat. No.: VC17008841

Molecular Formula: C6F13CH2CH2Si(CH3)2OCH3

C11H13F13OSi

Molecular Weight: 436.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94237-08-8 |

|---|---|

| Molecular Formula | C6F13CH2CH2Si(CH3)2OCH3 C11H13F13OSi |

| Molecular Weight | 436.28 g/mol |

| IUPAC Name | methoxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |

| Standard InChI | InChI=1S/C11H13F13OSi/c1-25-26(2,3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3 |

| Standard InChI Key | JCXUMXSOKCFWQJ-UHFFFAOYSA-N |

| Canonical SMILES | CO[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical Structure and Nomenclature

Molecular Composition

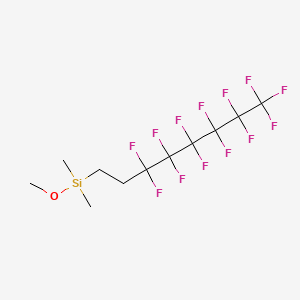

Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane features a central silicon atom bonded to two methyl groups (-CH₃), one methoxy group (-OCH₃), and a fluorinated alkyl chain. The fluorinated chain contains 13 fluorine atoms arranged in a 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl configuration, which confers exceptional chemical stability and low surface energy . The molecular formula is C₁₁H₁₃F₁₃OSi, and its structure is represented as:

This configuration places the silicon atom at the core, with fluorinated carbon chains extending outward, creating a highly electronegative and nonpolar exterior.

Nomenclature and CAS Registry

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a nucleophilic substitution reaction between a fluorinated alcohol and a chlorosilane precursor under anhydrous conditions:

This reaction requires catalysts such as triethylamine to neutralize HCl byproducts and is conducted in inert solvents like tetrahydrofuran (THF).

Industrial Production

Large-scale manufacturing is dominated by Chinese suppliers, including Zibo Hangyu Biotechnology Development Co., Ltd and Chemlyte Solutions, which offer the compound in liquid or powder form with 99% purity . Production facilities emphasize moisture control, with storage recommendations specifying dry, ventilated environments to prevent premature hydrolysis .

Physical and Chemical Properties

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 436.29 g/mol | |

| Appearance | Colorless liquid or white powder | |

| Assay | ≥99% | |

| Water Solubility | Insoluble | |

| Hydrophobicity | Contact angle >150° |

The compound’s low surface energy (≈12–14 mN/m) and superhydrophobicity make it ideal for water-repellent coatings. Its fluorinated chain resists chemical degradation, even in acidic or alkaline environments .

Stability and Reactivity

Methoxydimethyl(tridecafluorooctyl)silane is sensitive to moisture, undergoing hydrolysis to form silanols and fluorinated alcohols:

This reactivity necessitates storage under nitrogen or argon atmospheres .

Applications and Industrial Uses

Surface Modification

The compound is widely used to create hydrophobic coatings for textiles, electronic components, and medical devices. Applied via chemical vapor deposition (CVD) or spin-coating, it reduces surface adhesion of contaminants and liquids. For example, treated glass surfaces exhibit self-cleaning properties, with water contact angles exceeding 150°.

Pharmaceutical Intermediates

Suppliers like HENAN NEW BLUE CHEMICAL CO., LTD market the compound as an active pharmaceutical intermediate (API) for drug delivery systems, leveraging its biocompatibility and stability under physiological conditions .

Specialty Polymers

Incorporated into silicone-based polymers, it enhances thermal stability and chemical resistance in aerospace seals and automotive gaskets.

| Supplier | Purity | Form | Minimum Order |

|---|---|---|---|

| Zibo Hangyu Biotechnology | 99% | Liquid | 10 grams |

| Chemlyte Solutions | 99% | Liquid | 100 grams |

| HENAN NEW BLUE CHEMICAL CO., LTD | 99% | Powder | 1 gram |

Chinese suppliers dominate production, with pricing ranging from $50–$200 per gram, depending on quantity and purity .

Recent Developments

Recent studies explore its use in nanoimprint lithography for microfluidic devices and as a corrosion inhibitor for marine coatings. Advances in continuous-flow synthesis aim to reduce production costs by 30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume